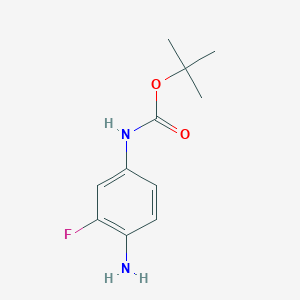

tert-Butyl (4-amino-3-fluorophenyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-amino-3-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNHDGQFYNVNQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to tert-Butyl (4-amino-3-fluorophenyl)carbamate

Abstract

This technical guide provides an in-depth analysis of tert-Butyl (4-amino-3-fluorophenyl)carbamate (CAS 1402559-21-0), a pivotal intermediate in contemporary pharmaceutical synthesis. The document elucidates the compound's physicochemical properties, provides a detailed, field-tested synthesis protocol, and explores its critical role as a building block in the development of targeted therapies, including epidermal growth factor receptor (EGFR) inhibitors. The guide is intended for researchers, scientists, and drug development professionals, offering practical insights into its synthesis, characterization, and application, thereby empowering the advancement of medicinal chemistry.

Introduction: The Emergence of a Key Building Block

In the landscape of modern drug discovery, the strategic design and synthesis of complex molecular architectures are paramount. Fluorinated aromatic compounds, in particular, have garnered significant attention due to the unique properties that fluorine imparts, such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This compound has emerged as a valuable intermediate, primarily owing to its bifunctional nature. The presence of a Boc-protected amine and a free arylamine allows for selective, sequential reactions, making it a versatile scaffold in multi-step syntheses of pharmacologically active molecules.[1] This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its practical applications in the synthesis of targeted cancer therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis. The key properties are summarized in the table below.[1][2]

| Property | Value | Source |

| CAS Number | 1402559-21-0 | [1] |

| Molecular Formula | C₁₁H₁₅FN₂O₂ | [1] |

| Molecular Weight | 226.25 g/mol | [1] |

| IUPAC Name | tert-butyl N-(4-amino-3-fluorophenyl)carbamate | [1] |

| Boiling Point | 280.5 ± 30.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)F | [1] |

| InChIKey | ADNHDGQFYNVNQZ-UHFFFAOYSA-N | [1] |

Synthesis and Purification: A Practical Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 3-fluoro-4-nitroaniline. The following protocol is a robust and scalable method developed based on established chemical principles for Boc protection and nitro group reduction.[3][4]

Synthesis Workflow

Caption: Synthetic route for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl (3-fluoro-4-nitrophenyl)carbamate

-

To a solution of 3-fluoro-4-nitroaniline (1 equivalent) in dichloromethane (DCM), add triethylamine (TEA, 1.5 equivalents).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 2.0 equivalents) in DCM.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of this compound

-

Dissolve the crude tert-Butyl (3-fluoro-4-nitrophenyl)carbamate (1 equivalent) in ethanol.

-

Add iron powder (5 equivalents) and a solution of ammonium chloride (1 equivalent) in water.

-

Heat the mixture to reflux and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Application in Drug Discovery: A Case Study of Osimertinib

The utility of this compound as a key intermediate is exemplified in the synthesis of Osimertinib (AZD9291), a third-generation EGFR inhibitor used in the treatment of non-small cell lung cancer.[3][4] The unique substitution pattern of the carbamate allows for its strategic incorporation into the core structure of the drug.

Retrosynthetic Analysis of Osimertinib

Sources

A Comprehensive Technical Guide to tert-Butyl (4-amino-3-fluorophenyl)carbamate: Properties, Characterization, and Applications

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic design of molecular building blocks is paramount. tert-Butyl (4-amino-3-fluorophenyl)carbamate, identified by CAS No. 1402559-21-0, has emerged as a critical intermediate, valued for its unique structural features that enable versatile and regioselective synthetic transformations.[1][2] This bifunctional molecule incorporates a phenylenediamine core, modified with a fluorine atom and a tert-butyloxycarbonyl (Boc) protecting group.

This guide offers an in-depth examination of the physical properties, analytical characterization, and practical applications of this compound. We will explore the causality behind experimental choices for its analysis and manipulation, providing field-proven insights for researchers, scientists, and drug development professionals. The core utility of this reagent lies in the orthogonal reactivity of its two amine functionalities; the Boc-protected amine is stable under basic conditions but cleaves readily in acid, while the free aniline is nucleophilic and available for a wide range of coupling reactions.[3] This, combined with the metabolic and pharmacokinetic benefits often conferred by the fluorophenyl motif, makes it a valuable asset in the synthesis of complex pharmaceutical agents.[4][5]

Physicochemical Properties

The fundamental physical and chemical properties of a compound govern its behavior in both storage and reaction conditions. The data for this compound, summarized below, are derived from a combination of experimental data and high-quality computational predictions from established chemical databases.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(4-amino-3-fluorophenyl)carbamate | [1] |

| CAS Number | 1402559-21-0 | [1][2] |

| Molecular Formula | C₁₁H₁₅FN₂O₂ | [1] |

| Molecular Weight | 226.25 g/mol | [1] |

| Monoisotopic Mass | 226.11175589 Da | [1] |

| Appearance | Pink or off-white solid | [6][7] |

| Boiling Point | 280.5 ± 30.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [2] |

| XLogP3 | 1.9 (Predicted) | [1] |

Note: The boiling point and density are computationally predicted values and should be regarded as estimates. The XLogP3 value suggests moderate lipophilicity, which is consistent with its solubility in common organic solvents like dichloromethane and ethyl acetate.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of any synthetic intermediate. The following sections detail the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.

-

¹H NMR: The proton spectrum is expected to show distinct signals:

-

A sharp singlet integrating to 9 protons around δ 1.5 ppm , characteristic of the magnetically equivalent protons of the tert-butyl (Boc) group.

-

A broad singlet for the carbamate N-H proton, typically downfield.

-

A broad signal for the two protons of the free -NH₂ group.

-

A complex multiplet system in the aromatic region (δ 6.5-7.5 ppm ) for the three phenyl protons. The fluorine atom will induce both ortho- and meta- H-F coupling, leading to doublet of doublets or more complex patterns.

-

-

¹³C NMR: The carbon spectrum will corroborate the structure:

-

A signal around δ 28 ppm for the three equivalent methyl carbons of the Boc group.

-

A signal around δ 80 ppm for the quaternary carbon of the Boc group.

-

A signal around δ 153 ppm for the carbamate carbonyl carbon.

-

Multiple signals in the aromatic region (δ 110-150 ppm ), with their chemical shifts influenced by the fluorine and two nitrogen substituents. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing confirmation of the fluorine's chemical environment.

Infrared (IR) Spectroscopy

IR spectroscopy provides confirmation of the key functional groups present in the molecule.

-

N-H Stretching: Two distinct bands are expected. A sharp band around 3450-3350 cm⁻¹ corresponding to the N-H stretch of the carbamate, and two bands in the 3400-3200 cm⁻¹ region from the symmetric and asymmetric stretches of the primary amine (-NH₂).

-

C=O Stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbamate carbonyl group.

-

C-F Stretching: A strong band in the region of 1250-1000 cm⁻¹ indicates the presence of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation analysis.

-

Molecular Ion: In high-resolution mass spectrometry (HRMS), the molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the compound's exact mass (227.1190).

-

Key Fragmentation: A characteristic fragmentation pathway involves the loss of the tert-butyl group as isobutylene (56 Da) or as a tert-butyl cation (57 Da), leading to prominent fragment ions.

Caption: Standard workflow for the characterization of a synthesized intermediate.

Handling, Storage, and Safety

Adherence to proper safety protocols is crucial when handling any chemical reagent. This compound is classified with several hazards that necessitate careful handling.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[2][6]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[8]

-

Contamination: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[6]

Storage Conditions:

-

Store in a tightly sealed container to prevent moisture ingress and contamination.[6]

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][7]

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of this molecule stems from the differential reactivity of its two nitrogen atoms, a classic example of an orthogonal protection strategy.

-

Reactions at the Free Amine: The primary aniline group (-NH₂) is nucleophilic and readily undergoes acylation, sulfonylation, alkylation, and participation in various cross-coupling reactions (e.g., Buchwald-Hartwig amination) while the Boc-protected amine remains inert.

-

Boc Group Deprotection: The Boc group is stable to a wide range of non-acidic conditions but can be cleanly and efficiently removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[9] This unmasks the second amine, allowing for subsequent synthetic manipulations at that position.

This dual functionality allows for the sequential construction of complex molecules, making it a favored building block for kinase inhibitors and other targeted therapeutics where a substituted phenylenediamine scaffold is required. The fluorine substituent can enhance binding affinity to target proteins through hydrogen bonding or favorable electrostatic interactions and often improves metabolic stability by blocking sites susceptible to oxidative metabolism.

Caption: Role as a versatile building block in divergent synthesis.

Experimental Protocols

The following protocols are provided as validated, representative examples of common transformations involving this reagent.

Protocol: Boc Deprotection to Yield 3-Fluoro-1,4-phenylenediamine

This procedure demonstrates the selective removal of the Boc protecting group.

-

Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Isolation: Dissolve the residue in a minimal amount of DCM and neutralize by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude diamine can be purified by silica gel column chromatography if necessary.

-

Validation: Confirm the structure of the product, 3-fluoro-1,4-phenylenediamine, via NMR, which should show the disappearance of the Boc singlet at ~1.5 ppm.

Protocol: Acylation of the Free Amine

This protocol exemplifies the selective reaction at the free aniline position.

-

Reaction Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq) in DCM (approx. 0.2 M).

-

Reagent Addition: Cool the solution to 0 °C. Add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise.

-

Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours. Monitor for completion by TLC or LC-MS.

-

Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting N-acylated product can be purified by recrystallization or silica gel column chromatography.

-

Validation: Confirm the product structure by NMR and Mass Spectrometry. ¹H NMR should show a new singlet corresponding to the acetyl methyl group (~δ 2.1 ppm) and a new amide N-H signal.

Conclusion

This compound is a high-value synthetic intermediate whose utility is firmly grounded in the principles of modern physical organic chemistry. Its well-defined physicochemical properties, predictable spectroscopic profile, and, most importantly, its capacity for orthogonal chemical manipulation make it an indispensable tool for medicinal chemists. By enabling the controlled and sequential elaboration of the fluorinated phenylenediamine core, this building block facilitates the efficient synthesis of novel molecular entities destined for complex biological targets, thereby accelerating the drug discovery and development process.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

BIOSYNCE. (n.d.). This compound CAS 1402559-21-0. Retrieved from [Link]

-

Organic Spectroscopy International. (2018). Tert-butyl (N-[3-[(3S,4R)-3-amino-4-fluoro-4-(hydroxymethyl)tetrahydrofuran-3-yl]-4-fluorophenyl]acetamide). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Kishida Chemical Co., Ltd. (2022). Safety Data Sheet: (R)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (4-amino-2-fluorophenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Retrieved from [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (4-aminophenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H15FN2O2). Retrieved from [Link]

-

SpectraBase. (n.d.). TERT.-BUTYLOXYCARBONYL-(4-FLUOROPHENYL)-CARBAMATE. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(4-aminobutyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Popit, A., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. Retrieved from [Link]

-

Tota, A., et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. This compound | C11H15FN2O2 | CID 79019760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. This compound [myskinrecipes.com]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kishida.co.jp [kishida.co.jp]

- 7. fishersci.com [fishersci.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to tert-Butyl (4-amino-3-fluorophenyl)carbamate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (4-amino-3-fluorophenyl)carbamate, a pivotal building block in modern medicinal chemistry. We delve into its physicochemical properties, provide detailed and validated protocols for its synthesis and purification, and outline robust methods for its analytical characterization. Furthermore, this guide highlights its critical role as a key intermediate in the synthesis of targeted therapeutics, with a particular focus on kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel pharmaceutical agents.

Introduction: The Strategic Importance of a Fluorinated Building Block

In the landscape of drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely adopted strategy to modulate key pharmacokinetic and pharmacodynamic properties. Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity, and alter pKa, thereby optimizing a drug candidate's profile. This compound, hereafter referred to as 1 , is a highly valuable bifunctional reagent that elegantly combines a fluorine substituent with a versatile, protected aniline moiety.

The structure of 1 features a 1,2,4-trisubstituted benzene ring, a pattern frequently encountered in active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl (Boc) group serves as a robust and reliable protecting group for the aniline nitrogen, preventing unwanted side reactions while being readily cleavable under specific acidic conditions.[1] This allows for sequential and controlled chemical transformations, making 1 an indispensable intermediate in multi-step synthetic campaigns. Its primary application lies in the synthesis of complex heterocyclic systems, particularly those targeting protein kinases, which are crucial in oncology and inflammation research.[2]

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The key physicochemical properties of 1 are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-(4-amino-3-fluorophenyl)carbamate | [3] |

| CAS Number | 1402559-21-0 | [3][4] |

| Molecular Formula | C₁₁H₁₅FN₂O₂ | [3] |

| Molecular Weight | 226.25 g/mol | [3][5] |

| Appearance | Off-white to pink or light brown solid | [6] |

| Boiling Point | 280.5 ± 30.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [4] |

| SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)F | [3] |

Safety and Handling

Compound 1 is classified as harmful and requires careful handling in a well-ventilated laboratory fume hood.[4] Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times.[7][8]

GHS Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

In case of exposure, consult the Material Safety Data Sheet (MSDS) immediately and seek medical attention.[6][7] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[8]

Synthesis and Purification Workflow

The most common and efficient synthesis of 1 starts from the commercially available 2-fluoro-4-nitroaniline. The synthetic strategy involves two key transformations: the reduction of the nitro group to a primary amine, followed by the selective protection of one of the two amino groups with a Boc group.

Recommended Experimental Protocol

This protocol describes a reliable, two-step synthesis from 2-fluoro-4-nitroaniline.

Step 1: Reduction of 2-Fluoro-4-nitroaniline

-

Rationale: The reduction of the aromatic nitro group is a standard transformation. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. Alternatively, chemical reducing agents like sodium borohydride in the presence of a nickel catalyst can be effective.[9]

-

Procedure:

-

To a solution of 2-fluoro-4-nitroaniline (1.0 eq) in ethanol or methanol, add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (typically 1-3 bar) and stir vigorously at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 3-fluoro-1,4-diaminobenzene, which is often used in the next step without further purification.

-

Step 2: Selective N-Boc Protection

-

Rationale: The two amino groups in 3-fluoro-1,4-diaminobenzene have different electronic environments, allowing for selective protection. The amino group para to the fluorine atom is less nucleophilic due to fluorine's electron-withdrawing inductive effect, making the other amino group more reactive towards the electrophilic di-tert-butyl dicarbonate (Boc₂O).[1][10] Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents for this reaction.

-

Procedure:

-

Dissolve the crude 3-fluoro-1,4-diaminobenzene (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, ~1.0 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1 as a solid.

-

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is standard practice.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic protons, the amine protons, and the tert-butyl group. The protons on the aromatic ring will show characteristic splitting patterns due to coupling with each other and with the fluorine atom. The nine protons of the Boc group typically appear as a sharp singlet around 1.5 ppm.[11]

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. The carbonyl carbon of the carbamate and the carbons of the tert-butyl group will also be present in their characteristic regions.[12][13]

-

¹⁹F NMR: The fluorine NMR spectrum is a simple yet powerful tool to confirm the presence of the fluorine atom, typically showing a single resonance.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 227.1.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretches of the primary amine and the carbamate, the C=O stretch of the carbamate group, and the C-F bond.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

Compound 1 is a crucial intermediate in the synthesis of numerous kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). A prominent example is its use in the synthesis of Osimertinib (AZD9291), a third-generation EGFR inhibitor used to treat non-small cell lung cancer.[14][15]

In the synthesis of Osimertinib and related compounds, the primary amine of 1 is typically used to construct a pyrimidine ring system through condensation reactions. The Boc-protected amine is then deprotected in a later step to allow for the introduction of an acrylamide "warhead," which is essential for the drug's mechanism of irreversible inhibition.[15][16]

The presence of the fluorine atom ortho to the primary amine in the final drug molecule can significantly influence the conformation and basicity of the aniline nitrogen, which is often critical for binding to the target kinase.

Conclusion

This compound is a cornerstone building block for medicinal chemists. Its well-defined structure, predictable reactivity, and the strategic placement of its functional groups—the fluorine atom and the differentially protected amines—make it an invaluable tool in the synthesis of complex, high-value molecules. The robust synthetic and analytical protocols outlined in this guide provide a solid foundation for its effective utilization in research and development, empowering the discovery of next-generation therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

BIOSYNCE. This compound CAS 1402559-21-0. [Link]

-

Capot Chemical. MSDS of Tert-butyl n-(4-fluorophenyl)carbamate. [Link]

-

Organic Spectroscopy International. Tert-butyl (N-[3-[(3S,4R)-3-amino-4-fluoro-4-(hydroxymethyl)tetrahydrofuran-3-yl]-4-fluorophenyl]acetamide). [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. tert-Butyl (4-amino-2-fluorophenyl)carbamate. National Center for Biotechnology Information. [Link]

-

Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]

-

Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

-

ResearchGate. Synthetic Strategies in the Preparation of Osimertinib. [Link]

-

Organic Syntheses. Synthesis of Tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. [Link]

-

Supporting Information. Characterization Data of Products. [Link]

- Google Patents. Improved process for preparing osimertinib or a salt thereof.

-

SpectraBase. TERT.-BUTYLOXYCARBONYL-(4-FLUOROPHENYL)-CARBAMATE. [Link]

-

ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

-

MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]

-

ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ResearchGate. Dual protection of amino functions involving Boc. [Link]

-

ResearchGate. A Facile Reductive Boc protection of Nitroolefins by Catalytic nickel chloride with sodium borohydride: Concise synthesis of (±)-selegiline. [Link]

-

ResearchGate. ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. [Link]

-

ResearchGate. Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C11H15FN2O2 | CID 79019760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynce.com [biosynce.com]

- 5. tert-Butyl (4-amino-2-fluorophenyl)carbamate | C11H15FN2O2 | CID 22714997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. kishida.co.jp [kishida.co.jp]

- 7. capotchem.cn [capotchem.cn]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: Tert-butyl (N-[3-[(3S,4R)-3-amino-4-fluoro-4-(hydroxymethyl)tetrahydrofuran-3-yl]-4-fluorophenyl]acetamide) [orgspectroscopyint.blogspot.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. atlantis-press.com [atlantis-press.com]

- 15. researchgate.net [researchgate.net]

- 16. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]

tert-Butyl (4-amino-3-fluorophenyl)carbamate IUPAC name

An In-Depth Technical Guide to tert-Butyl N-(4-amino-3-fluorophenyl)carbamate

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of tert-Butyl N-(4-amino-3-fluorophenyl)carbamate, a critical intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's structural identity, physicochemical properties, synthesis, and strategic applications, with a focus on the underlying chemical principles that govern its utility.

Compound Identification and Nomenclature

The precise identification of a chemical entity is paramount for reproducibility and regulatory compliance. The compound of interest is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as tert-butyl N-(4-amino-3-fluorophenyl)carbamate .[1] This nomenclature explicitly defines the molecular architecture: a carbamate linker where the nitrogen is attached to a 4-amino-3-fluorophenyl ring, and the carbonyl oxygen is esterified with a tert-butyl group.

This structure is strategically designed. The fluorine atom acts as a bioisostere for hydrogen, modulating electronic properties and metabolic stability, while the free amine at the 4-position serves as a nucleophilic handle for subsequent synthetic transformations. The tert-butyloxycarbonyl (Boc) group at the 1-position is a robust yet labile protecting group, essential for achieving regioselective reactions.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl N-(4-amino-3-fluorophenyl)carbamate | PubChem[1] |

| CAS Number | 1402559-21-0 | BIOSYNCE[2] |

| Molecular Formula | C₁₁H₁₅FN₂O₂ | PubChem[1] |

| Synonyms | N1-Boc-3-fluorobenzene-1,4-diamine | PubChem[1] |

Physicochemical Properties

Understanding the physical and chemical properties of a synthetic intermediate is crucial for process development, purification, and storage. The properties of tert-butyl N-(4-amino-3-fluorophenyl)carbamate are summarized below.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 226.25 g/mol | PubChem[1] |

| Boiling Point | 280.5 ± 30.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.223 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| XLogP3 | 1.9 | PubChem[1] |

The moderate lipophilicity, indicated by an XLogP3 of 1.9, ensures good solubility in a range of organic solvents commonly used in synthesis, such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.

Strategic Synthesis: The Role of the Boc Protecting Group

The synthesis of tert-butyl N-(4-amino-3-fluorophenyl)carbamate is a classic example of chemoselective functionalization of a diamine. The primary challenge is to differentiate the two amino groups on the 3-fluorobenzene-1,4-diamine precursor. The Boc group is the ideal tool for this purpose due to its steric bulk and well-defined, acid-labile nature.[4][5]

The selection of the Boc group over other amine protecting groups, such as the benzyloxycarbonyl (Cbz) group, is deliberate. The Boc group is stable to a wide range of basic and nucleophilic conditions but can be removed cleanly under acidic conditions (e.g., with trifluoroacetic acid or HCl) without affecting other sensitive functionalities.[5][6] This orthogonality is a cornerstone of modern multi-step synthesis.[7]

Experimental Protocol: Boc Protection of 3-Fluorobenzene-1,4-diamine

This protocol describes a standard laboratory procedure for the regioselective mono-N-Boc protection.

-

Dissolution: Dissolve 3-fluorobenzene-1,4-diamine (1.0 equiv) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The choice of solvent is critical to ensure all reactants remain in solution.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 equiv) to the solution. The slight excess of the Boc anhydride ensures complete consumption of the starting material, but a large excess is avoided to prevent potential di-protection.

-

Reaction: Stir the mixture at ambient temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting diamine and the formation of the mono-protected product. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure tert-butyl N-(4-amino-3-fluorophenyl)carbamate.

Synthesis Workflow Diagram

The following diagram illustrates the straightforward, high-yielding synthesis of the target compound.

Caption: Regioselective mono-Boc protection workflow.

Applications in Pharmaceutical Development

The primary value of tert-butyl N-(4-amino-3-fluorophenyl)carbamate lies in its role as a versatile building block for constructing complex active pharmaceutical ingredients (APIs).[8] Its bifunctional nature—a nucleophilic amine and a protected amine—allows for sequential, controlled elaboration of the molecular scaffold.

Case Study: Intermediate in the Synthesis of Rociletinib (CO-1686)

A prominent application is in the synthesis of Rociletinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific mutations in non-small cell lung cancer (NSCLC).[9][10][11]

In the synthesis of Rociletinib and its analogs, the free amino group of tert-butyl N-(4-amino-3-fluorophenyl)carbamate is typically reacted with a functionalized pyrimidine core. After this key C-N bond formation, the Boc group is removed under acidic conditions to reveal the second amino group, which is then acylated to install the acrylamide "warhead" responsible for the drug's irreversible binding mechanism.[12][13]

Workflow: Role in Rociletinib Synthesis

This diagram outlines the strategic use of the intermediate in the broader synthetic context.

Caption: Application of the intermediate in a multi-step API synthesis.

Safety and Handling

As an organic chemical intermediate, tert-butyl N-(4-amino-3-fluorophenyl)carbamate requires careful handling to minimize risk.[2]

-

Personal Protective Equipment (PPE): Always handle the compound wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.

-

Exposure: Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.

-

Ingestion/Inhalation: If accidentally ingested or inhaled, seek immediate medical attention.[2]

Consult the Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety and disposal information.

Conclusion

Tert-butyl N-(4-amino-3-fluorophenyl)carbamate is more than a simple chemical; it is an enabling tool for advanced organic synthesis. Its design, centered on the strategic placement of a fluorine atom and the orthogonal Boc protecting group, provides medicinal chemists with a reliable and versatile intermediate for the construction of complex, high-value molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective application in research and development.

References

-

PubChem. (n.d.). tert-Butyl (4-amino-3-fluorophenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

BIOSYNCE. (n.d.). This compound CAS 1402559-21-0. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (4-amino-2-fluorophenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Fawwaz, M., Mishiro, K., Purwono, B., Nishii, R., & Ogawa, K. (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). Molecules, 25(12), 2914. Retrieved from [Link]

-

Fawwaz, M., Mishiro, K., Purwono, B., Nishii, R., & Ogawa, K. (2023). Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. Journal of Basic and Clinical Physiology and Pharmacology. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

PubMed. (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

RSC Publishing. (n.d.). Dual protection of amino functions involving Boc. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]

Sources

- 1. This compound | C11H15FN2O2 | CID 79019760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. This compound CAS#: 1402559-21-0 [m.chemicalbook.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound [myskinrecipes.com]

- 9. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jppres.com [jppres.com]

- 13. researchgate.net [researchgate.net]

Introduction: The Strategic Value of N1-Boc-3-fluorobenzene-1,4-diamine

An In-depth Technical Guide to the Regioselective Synthesis of N1-Boc-3-fluorobenzene-1,4-diamine

N1-Boc-3-fluorobenzene-1,4-diamine is a key synthetic intermediate prized in medicinal chemistry and materials science. As a functionalized aniline derivative, it serves as a versatile building block for constructing complex molecular architectures. The presence of three distinct functional elements on a simple benzene core—a Boc-protected amine, a free amine, and a fluorine atom—provides a powerful platform for sequential, site-selective chemical modifications.

-

The tert-butyloxycarbonyl (Boc) group offers robust protection for one of the amine functionalities, rendering it inert to a wide range of reaction conditions while allowing the other amine to be selectively functionalized.[1] This group can be cleanly removed under acidic conditions, re-exposing the primary amine for subsequent synthetic transformations.

-

The free primary amine provides a nucleophilic handle for a variety of coupling reactions, including amide bond formation, sulfonylation, and palladium-catalyzed cross-coupling, enabling the elaboration of this part of the molecule.

-

The fluorine atom is a bioisostere of a hydrogen atom but imparts significantly altered physicochemical properties.[2] Its high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and enhance metabolic stability and membrane permeability—attributes that are highly sought after in modern drug design.[2]

This guide provides a comprehensive overview of the synthesis of N1-Boc-3-fluorobenzene-1,4-diamine, focusing on the underlying principles of regioselectivity, a detailed experimental protocol, and methods for purification and characterization.

The Core Challenge: Achieving Regioselective Mono-Protection

The primary challenge in synthesizing N1-Boc-3-fluorobenzene-1,4-diamine lies in selectively protecting one of two chemically distinct amino groups on the 3-fluorobenzene-1,4-diamine precursor. Direct reaction of a diamine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) typically results in a statistical mixture of the starting material, the desired mono-protected product, and the undesired di-protected byproduct.[3][4] Achieving high yields of the mono-adduct requires a strategy that can effectively differentiate the nucleophilicity of the two amine groups.

The key to this differentiation lies in the electronic influence of the fluorine substituent. Fluorine is an electron-withdrawing group via induction (-I effect) but an electron-donating group via resonance (+R effect). For anilines, the inductive effect typically dominates in modulating basicity.

-

The amino group at the C4 position is meta to the fluorine atom.

-

The amino group at the C1 position is ortho to the fluorine atom.

The electron-withdrawing inductive effect of fluorine is distance-dependent and most strongly deactivates the ortho position. Consequently, the amino group at C1 is significantly less basic and less nucleophilic than the amino group at C4. This intrinsic electronic difference, however, is often insufficient to prevent di-protection completely.

A more robust and widely adopted strategy involves the selective deactivation of the more reactive amine by protonation.[5][6][7] By adding precisely one equivalent of a strong acid (e.g., HCl), the more basic C4-amino group is preferentially converted into its non-nucleophilic ammonium salt. This leaves the less basic C1-amino group as the only available nucleophile to react with the Boc₂O electrophile, leading to highly regioselective N1-protection.

Reaction Mechanism: Acid-Mediated Selective Protection

The synthesis proceeds via a two-stage, one-pot process that leverages the differential basicity of the two amino groups.

-

Selective Protonation: The starting diamine, 3-fluorobenzene-1,4-diamine, is dissolved in a suitable solvent like methanol. One molar equivalent of hydrochloric acid (often generated in situ from a precursor like chlorotrimethylsilane for precise control) is introduced at a reduced temperature.[5] The more basic and sterically accessible C4-amino group is protonated, forming an ammonium chloride salt.

-

Nucleophilic Acylation: With the C4-amine effectively "masked," di-tert-butyl dicarbonate (Boc₂O) is added. The lone remaining free amine at the C1 position acts as the nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.

-

Workup and Neutralization: The reaction is quenched, and a base (e.g., NaOH) is added during the workup. This neutralizes the ammonium salt, regenerating the free C4-amino group on the final product and neutralizing any excess acid.

The entire workflow can be visualized as follows:

Caption: Experimental workflow for the synthesis of N1-Boc-3-fluorobenzene-1,4-diamine.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of N1-Boc-3-fluorobenzene-1,4-diamine.

Safety Precautions:

-

Work in a well-ventilated fume hood at all times.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Chlorotrimethylsilane reacts with moisture to release HCl gas and is corrosive. Di-tert-butyl dicarbonate is an irritant. Handle all chemicals with care.

Reagents and Materials

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| 3-Fluorobenzene-1,4-diamine | C₆H₇FN₂ | 126.13 | 1.26 g | 10.0 | Starting material. |

| Anhydrous Methanol (MeOH) | CH₄O | 32.04 | 50 mL | - | Solvent. Must be dry. |

| Chlorotrimethylsilane (TMSCl) | C₃H₉SiCl | 108.64 | 1.27 mL | 10.0 | In situ HCl source.[5] |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 2.18 g | 10.0 | Protecting agent. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~200 mL | - | Extraction solvent. |

| Saturated NaCl solution (Brine) | NaCl(aq) | - | ~50 mL | - | For washing. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | Drying agent. |

| Silica Gel | SiO₂ | - | ~50 g | - | For column chromatography. |

Step-by-Step Procedure

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluorobenzene-1,4-diamine (1.26 g, 10.0 mmol).

-

Dissolution: Add anhydrous methanol (50 mL) to the flask and stir until the solid is fully dissolved.

-

Acidification: Cool the flask in an ice-water bath to 0°C. Using a syringe, add chlorotrimethylsilane (1.27 mL, 10.0 mmol) dropwise over 5 minutes. A white precipitate of the ammonium salt may form. Stir the mixture at 0°C for an additional 30 minutes.

-

Boc Protection: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.18 g, 10.0 mmol) in a small amount of methanol (~10 mL). Add this solution dropwise to the cooled reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate mobile phase). The product should have an Rf value between the starting material and the di-protected byproduct.

-

Quenching & Extraction: Once the starting material is consumed, remove the solvent using a rotary evaporator. To the resulting residue, add deionized water (50 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel. Adjust the pH of the aqueous layer to >10 with 2N NaOH solution.[5] Shake vigorously and separate the layers. Extract the aqueous layer two more times with ethyl acetate (50 mL each).

-

Washing and Drying: Combine the organic layers and wash with saturated brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

Purification and Characterization

The crude product typically requires purification to remove unreacted starting material and the di-Boc byproduct.

Purification: Purification is best achieved by flash column chromatography on silica gel.

-

Eluent System: A gradient elution system of Hexanes and Ethyl Acetate is effective. Start with 100% Hexanes and gradually increase the proportion of Ethyl Acetate (e.g., from 0% to 30%).

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure mono-protected product.

-

Isolation: Combine the pure fractions and remove the solvent in vacuo to yield N1-Boc-3-fluorobenzene-1,4-diamine as a pure solid.

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques.

-

¹H NMR (in CDCl₃): Expect signals for the Boc group (~1.5 ppm, 9H, singlet), aromatic protons (6.5-7.0 ppm range, complex multiplets), and two distinct amine protons (one for the free -NH₂ and one for the carbamate -NH-).

-

¹³C NMR (in CDCl₃): Expect signals for the Boc group carbons (~28 ppm for CH₃, ~80 ppm for the quaternary C), and distinct aromatic carbon signals, including C-F couplings.

-

Mass Spectrometry (MS): The ESI-MS should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z = 227.1.

Visualizing the Chemical Transformation

The overall synthesis can be summarized by the following reaction scheme.

Caption: Overall reaction scheme for the synthesis of N1-Boc-3-fluorobenzene-1,4-diamine.

Conclusion

The selective mono-Boc protection of 3-fluorobenzene-1,4-diamine is a foundational technique for chemists aiming to leverage this versatile building block. By exploiting the inherent electronic differences between the two amino groups and employing an acid-mediated masking strategy, high yields of the desired N1-protected regioisomer can be reliably achieved. The protocol outlined in this guide provides a robust and reproducible method for accessing this valuable compound, opening avenues for further synthetic exploration in drug discovery and advanced materials development.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

- Wuts, P. G. M. & Greene, T. W. (1999). Protective Groups in Organic Synthesis, 3rd ed. Wiley: New York.

- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, Coll. Vol. 10, p.1 (2004); Vol. 79, p.184 (2002).

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-28. Available from: [Link]

-

Zhang, Y., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega, 5(17), 9880-9887. Available from: [Link]

-

Organic Syntheses. Fluorobenzene. Available from: [Link]

-

Ha, D. C., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available from: [Link]

-

Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. John Wesley Powell Student Research Conference. Available from: [Link]

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available from: [Link]

-

El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2349. Available from: [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

- 4. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 5. redalyc.org [redalyc.org]

- 6. researchgate.net [researchgate.net]

- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

An In-Depth Technical Guide to the Safety and Hazards of tert-Butyl (4-amino-3-fluorophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-amino-3-fluorophenyl)carbamate is a valuable intermediate in medicinal chemistry and drug development, frequently employed in the synthesis of complex molecules due to its unique structural features: a Boc-protected aniline that allows for selective chemical modifications. The presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a final drug candidate, making this building block particularly useful. However, as with any chemical reagent, a thorough understanding of its safety and hazard profile is paramount for its safe handling and use in a laboratory setting. This guide provides a comprehensive overview of the known safety information, handling procedures, and emergency protocols for this compound, synthesized from publicly available data and expert analysis.

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding the physical properties of a substance. These properties can influence its behavior under various laboratory conditions and inform appropriate handling and storage procedures.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅FN₂O₂ | PubChem[1] |

| Molecular Weight | 226.25 g/mol | PubChem[1] |

| Appearance | Off-white solid (general observation) | Fisher Scientific[2] |

| Boiling Point | 280.5 ± 30.0 °C at 760 mmHg | BIOSYNCE[3] |

| Melting Point | 105 - 109 °C | Fisher Scientific[2] |

| Density | 1.2 ± 0.1 g/cm³ | BIOSYNCE[3] |

| XLogP3 | 1.9 | PubChem[1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its acute toxicity upon ingestion and its irritant properties.[1]

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements (selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Toxicological Profile: A Deeper Dive

While specific toxicological studies on this compound are not extensively available in the public domain, we can infer potential hazards based on its chemical structure and the known toxicology of related compounds, such as fluorinated aromatic amines.

-

Acute Toxicity: The "Harmful if swallowed" classification (Acute Tox. 4) indicates that ingestion of a relatively small amount of this substance can cause significant health effects.[1]

-

Irritation: The compound is a known irritant to the skin, eyes, and respiratory tract.[1] This is a common property of many fine chemical powders, and the presence of the fluorinated aniline moiety may contribute to this irritancy.

-

Sensitization: While not explicitly classified, some sources suggest that related Boc-protected anilines may cause skin sensitization. Therefore, repeated skin contact should be avoided.

-

Genotoxicity, Carcinogenicity, and Reproductive Toxicity: There is no specific data available for this compound. However, aromatic amines as a class are known to contain members that are carcinogenic.[5] The Boc-protecting group is expected to reduce the reactivity and bioavailability of the amine, but caution is still warranted, especially under conditions where deprotection could occur (e.g., acidic environments).

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area. For weighing and transferring solids, a certified chemical fume hood is mandatory to minimize inhalation exposure.[3]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required at all times.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.

-

Skin and Body Protection: A laboratory coat is essential. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

Handling Procedures

-

Preparation: Before handling, ensure that all necessary PPE is donned correctly and that the work area is clean and uncluttered. Have an emergency eyewash station and safety shower readily accessible.

-

Weighing and Transfer:

-

Perform all weighing and transfer operations within a chemical fume hood.

-

Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

-

Close the container tightly immediately after use.

-

-

Dissolving: When dissolving the solid, add it slowly to the solvent to avoid splashing. Be aware of any potential exotherms, although none are specifically reported for this compound.

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from strong oxidizing agents and strong acids.

-

The storage area should be secure and accessible only to authorized personnel.

Emergency Procedures

In the event of an exposure or spill, prompt and appropriate action is critical.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[6]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so.

-

Clean-up:

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.

-

For larger spills, follow your institution's hazardous material spill response procedures.

-

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste.

-

Waste Collection: Collect all waste material (unused compound, contaminated labware, etc.) in a dedicated, properly labeled hazardous waste container.

-

Disposal: Dispose of the hazardous waste through a licensed and certified waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow Diagrams

Safe Handling Workflow

Caption: A workflow for the safe handling of this compound.

Emergency Response Logic

Caption: Decision-making flow for first aid in case of exposure.

Conclusion

This compound is a valuable research chemical that can be handled safely with the appropriate precautions. Its primary hazards are acute oral toxicity and irritation to the skin, eyes, and respiratory system. By understanding its properties, adhering to safe handling and storage protocols, and being prepared for emergencies, researchers can minimize the risks associated with its use. This guide serves as a comprehensive resource to support the safe and responsible use of this important building block in the scientific community.

References

-

Capot Chemical. (2025). MSDS of (3-aMino-4-fluoro-phenyl)-carbamic acid tert-butyl ester. Retrieved from [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

BIOSYNCE. This compound CAS 1402559-21-0. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Retrieved from [Link]

-

ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

Sources

tert-Butyl (4-amino-3-fluorophenyl)carbamate material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety of tert-Butyl (4-amino-3-fluorophenyl)carbamate

Authored by a Senior Application Scientist

This document provides a comprehensive safety and handling guide for this compound (CAS No: 1402559-21-0), a key intermediate in pharmaceutical synthesis and chemical research.[1][2] This guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical, field-proven insights for researchers, scientists, and drug development professionals. The focus is on understanding the causality behind safety protocols to foster a proactive safety culture in the laboratory.

Chemical Identity and Physicochemical Profile

This compound is a fluorinated aromatic amine derivative. The tert-butoxycarbonyl (Boc) protecting group makes it a stable precursor for further chemical modifications. Understanding its physical properties is the first step in a robust risk assessment.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(4-amino-3-fluorophenyl)carbamate | PubChem[1] |

| CAS Number | 1402559-21-0 | PubChem[1] |

| Molecular Formula | C₁₁H₁₅FN₂O₂ | PubChem[1] |

| Molecular Weight | 226.25 g/mol | PubChem[1] |

| Boiling Point | 280.5 ± 30.0 °C at 760 mmHg | BIOSYNCE[2] |

| Density | 1.2 ± 0.1 g/cm³ | BIOSYNCE[2] |

| Appearance | Off-white to pink solid | Fisher Scientific[3] |

| Storage | Sealed in dry, 2-8°C, keep in dark place | Bldpharm[4] |

Hazard Identification and GHS Classification

This compound presents multiple health hazards as classified under the Globally Harmonized System (GHS).[5] The primary risks are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system. A thorough understanding of these hazards is critical for implementing appropriate safety controls.

GHS Hazard Summary

The GHS classification provides a universally understood language for chemical hazards.[1]

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed | |

| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation | |

| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation |

Hazard Assessment Workflow

A systematic approach to hazard assessment is crucial before any laboratory work commences. This workflow ensures that all potential risks are identified and mitigated.

Caption: A logical workflow for assessing chemical hazards.

Toxicological Profile and Risk Analysis

While comprehensive toxicological data for this specific compound is not fully detailed in public literature, the GHS classifications point to clear areas of concern.[6]

-

Acute Oral Toxicity (H302): The "Harmful if swallowed" classification indicates that accidental ingestion of a significant amount could lead to adverse health effects. The primary risk in a laboratory setting is through contamination of hands, food, or drink.

-

Skin and Eye Irritation (H315, H319): As an amine and a fluorinated aromatic compound, it has the potential to cause local inflammation upon contact with skin and eyes.[7] This is a common property for such functionalized molecules. Prolonged contact can lead to redness, itching, and in the case of eye contact, serious damage.[7]

-

Respiratory Irritation (H335): Fine dust or aerosols of the compound can irritate the mucous membranes of the respiratory tract.[6] This is why handling the solid material requires controls to prevent dust generation.

Safe Handling and Engineering Controls

A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and administrative procedures, is essential.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, protecting the entire lab environment.

-

Ventilation: All handling of the solid compound, especially weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[8]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[9]

Personal Protective Equipment (PPE): The Researcher's Barrier

Proper PPE is mandatory to prevent direct contact with the chemical.

| Task | Required PPE | Rationale & Self-Validation Check |

| All Handling | ANSI-approved safety glasses with side shields or goggles. | Check: Ensures protection against splashes and dust to the eyes, addressing the H319 hazard.[9] |

| Handling Solid | Chemical-resistant gloves (Nitrile recommended, check manufacturer's compatibility chart). | Check: Prevents skin contact, mitigating the H315 hazard. Gloves must be inspected for tears before each use.[6] |

| All Handling | Laboratory coat. | Check: Protects skin and personal clothing from contamination.[2] |

| High-Dust Potential | For situations where a fume hood is not feasible or for large spills, a NIOSH-approved respirator may be required. | Check: Addresses the H335 respiratory hazard directly. Requires proper fit-testing and training.[6] |

Step-by-Step Handling Protocol

This protocol provides a self-validating system for the safe handling of this compound.

-

Preparation: Before handling, ensure the chemical fume hood is operational (check airflow monitor). Clear the workspace of any unnecessary items.

-

PPE Donning: Put on a lab coat, followed by safety goggles and gloves.

-

Chemical Transfer: Conduct all weighing and reagent transfers deep within the fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne dust.

-

Post-Handling: Tightly seal the container.[10] Decontaminate the spatula and work surface.

-

Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated chemical waste.[6]

-

Hygiene: Wash hands thoroughly with soap and water after handling is complete.[11]

Caption: Standard operating procedure for handling the solid.

Emergency Procedures: A Plan for the Unexpected

Immediate and correct response to an exposure or spill is critical.

Exposure Response

Caption: Decision tree for first aid response to exposure.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing.[11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet to the medical professional.[6]

Fire and Spill Response

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[6] Firefighters should wear self-contained breathing apparatus.[8]

-

Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal.[6] Ventilate the area and wash the spill site after material pickup is complete.[10]

Disposal Considerations

Disposal of this compound and its containers must be in accordance with all applicable local, state, and federal regulations. Do not let the product enter drains.[6] Contaminated materials should be treated as hazardous waste and disposed of through a licensed contractor.

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

BIOSYNCE. this compound CAS 1402559-21-0.[Link]

-

PubChem. tert-Butyl (4-amino-2-fluorophenyl)carbamate. National Center for Biotechnology Information. [Link]

-

Capot Chemical. MSDS of (3-aMino-4-fluoro-phenyl)-carbamic acid tert-butyl ester.[Link]

-

KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: (R)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate.[Link]

-

Safe Work Australia. GHS Hazardous Chemical Information List.[Link]

Sources

- 1. This compound | C11H15FN2O2 | CID 79019760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. fishersci.com [fishersci.com]

- 4. sisli.edu.tr [sisli.edu.tr]

- 5. mu.edu.sa [mu.edu.sa]

- 6. capotchem.com [capotchem.com]

- 7. aksci.com [aksci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. kishida.co.jp [kishida.co.jp]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Spectroscopic and Analytical Profile of tert-Butyl (4-amino-3-fluorophenyl)carbamate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of tert-butyl (4-amino-3-fluorophenyl)carbamate, a key intermediate in contemporary pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its structural features through predicted Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Furthermore, this guide outlines detailed, field-proven protocols for the acquisition of this critical analytical data, ensuring both reproducibility and scientific integrity. By explaining the causality behind experimental choices and providing a self-validating framework for analysis, this guide serves as an essential resource for the effective utilization of this compound in research and development.

Introduction: Significance of a Fluorinated Aniline Building Block